N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is a complex organic compound with potential pharmaceutical applications. The compound features multiple functional groups, including furan, thiophene, and thieno[3,4-c]pyrazole moieties, which contribute to its biological activity and interactions within biological systems.
The compound can be classified as a thieno[3,4-c]pyrazole derivative. Thieno[3,4-c]pyrazoles are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The presence of the furan and thiophene rings further enhances its pharmacological potential.
The synthesis of N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide typically involves multi-step organic reactions. The general synthetic strategy can include:
Technical details regarding specific reagents, solvents, and conditions (temperature, time) are critical for optimizing yield and purity but are not fully detailed in available literature.
The molecular formula of N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is . The compound's structure features:
The molecular weight is approximately 406.5 g/mol. The structure can be represented using SMILES notation: O=C(Cn1nc2c(c1NC(=O)Cc1cccs1)CSC2)NCC1CCCO1
.
N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is expected to undergo several chemical reactions typical of amides and heterocycles:
Detailed reaction pathways would require experimental data to elucidate specific mechanisms.
Quantitative data on binding affinities or inhibition constants would provide further insights into its mechanism.
While specific physical properties like melting point or boiling point are not readily available for this compound , general characteristics can be inferred:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of amide and heterocyclic functionalities. Stability against oxidation could also be a relevant property given the sulfur content.
N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: